4-Bromo-2-ethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHFKHIXUZCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Properties, Synthesis, and Applications

Abstract

4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional arrangement—a nitrile group, a bromine atom, and an ethyl substituent on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, outlines a standard synthetic pathway with mechanistic insights, details its chemical reactivity, and presents validated protocols for its characterization. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key building block.

Introduction: Strategic Importance in Synthesis

In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. This compound (Figure 1) has emerged as a valuable scaffold due to its predictable reactivity and strategic placement of functional groups. The electron-withdrawing nitrile group activates the aromatic ring for certain transformations, while the bromine atom is a prime handle for cross-coupling reactions. The ethyl group provides steric and electronic influence, which can be crucial for modulating the biological activity of a final compound. This combination makes it an indispensable asset in the synthesis of targeted therapeutics and advanced chemical products.

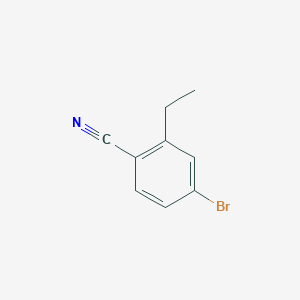

Figure 1. Chemical Structure of this compound.[1]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is fundamental for its handling, reaction setup, and purification. The key properties of this compound are summarized in Table 1.

Table 1: Core Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| CAS Number | 135348-18-4 | |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C#N | [1] |

| InChIKey | AUVHFKHIXUZCKD-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 (N atom) | [1] |

| Rotatable Bond Count | 1 |[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the Sandmeyer reaction, starting from a commercially available aniline derivative. This method offers high yields and regiochemical control.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-ethylaniline. This process is illustrative of common transformations used in industrial and research settings.

Caption: A logical synthetic pathway from 2-ethylaniline to the target compound.

Detailed Protocol and Rationale

Step 1: Electrophilic Bromination of 2-Ethylaniline

-

Dissolution: Dissolve 2-ethylaniline in a suitable solvent like glacial acetic acid.

-

Rationale: Acetic acid serves as a polar protic solvent that can solubilize the starting material and the incoming electrophile.

-

-

Bromination: Cool the solution in an ice bath (0-5°C) and add a solution of bromine (Br₂) in acetic acid dropwise with vigorous stirring.

-

Rationale: The ethyl group is an ortho-, para-director. Bromination will primarily occur at the para position (position 4) due to less steric hindrance compared to the ortho position (position 6). The low temperature is crucial to control the reaction rate and prevent multiple brominations.

-

-

Workup: After the addition is complete, allow the reaction to stir for several hours. Pour the mixture into water to precipitate the product. Neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

-

Rationale: The product, 4-bromo-2-ethylaniline, is less soluble in water than in organic solvents. The wash steps remove excess acid and inorganic salts.

-

Step 2: Sandmeyer Diazotization and Cyanation

-

Diazotization: Suspend the synthesized 4-bromo-2-ethylaniline in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise.

-

Rationale: The primary aromatic amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to form a diazonium salt. This reaction must be kept cold as diazonium salts are unstable at higher temperatures.

-

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to this mixture.

-

Rationale: This is the core of the Sandmeyer reaction. The copper(I) cyanide acts as a catalyst to replace the diazonium group (-N₂⁺) with a nitrile group (-CN).

-

-

Isolation: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

-

Rationale: Standard workup procedures isolate the final product from the aqueous reaction mixture and catalyst residues.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromo Group: The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reacts with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups at the 4-position.

-

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of complex aniline derivatives.

-

Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl moieties.

-

Grignard Formation: Can be converted into a Grignard reagent for subsequent reactions with electrophiles, although the presence of the nitrile group requires careful selection of reaction conditions.

-

-

The Nitrile Group: The cyano group is a versatile precursor to other important functional groups.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-bromo-2-ethylbenzoic acid).

-

Reduction: Can be reduced to a primary amine (4-bromo-2-ethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

This dual reactivity allows for sequential, regioselective modifications, making it a powerful tool in combinatorial chemistry and targeted synthesis campaigns.

Applications in Drug Development

While specific drug candidates containing this exact fragment may be proprietary, analogous structures are prevalent in medicinal chemistry. Substituted bromobenzonitriles are key intermediates in the synthesis of various therapeutic agents. For example, similar compounds are used as building blocks for kinase inhibitors in oncology and agents targeting the central nervous system.[2][3] The ability to use the bromo- and cyano- groups as synthetic handles allows chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. For instance, the intermediate 4-Bromo-2-fluorobenzonitrile is used in the synthesis of Enzalutamide, a potent anti-prostate cancer drug.[4]

Experimental Protocols for Characterization & Quality Control

Ensuring the identity and purity of this compound is paramount. The following are standard protocols for its characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound.

-

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile.

-

Instrumentation: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). Start at 70% A / 30% B and ramp to 10% A / 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Expected Outcome: A single major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.

-

Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. The gradient elution ensures that both the product and any potential impurities are eluted from the column. TFA is used to improve peak shape.

-

Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

-

Expected Spectrum Analysis:

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, these will appear as complex multiplets or a series of doublets and doublet of doublets.

-

Ethyl Group Protons (5H):

-

A quartet (~2.7 ppm, 2H) corresponding to the methylene protons (-CH₂-), split by the adjacent methyl protons.

-

A triplet (~1.2 ppm, 3H) corresponding to the methyl protons (-CH₃), split by the adjacent methylene protons.

-

-

-

Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule, allowing for unambiguous structure confirmation.

Caption: A standard quality control workflow for synthesized this compound.

Safety, Handling, and Storage

-

Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Handling: Avoid creating dust if it is a solid. Use appropriate tools for transfer.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Strategic Importance of 4-Bromo-2-methylbenzonitrile as a Pharmaceutical Intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Bromo-2-methylbenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

-

Royal Pharma. (n.d.). 4-Bromo-2-Fluorobenzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of functional materials and biologically active molecules. The strategic placement of a bromine atom, an ethyl group, and a nitrile function on the benzene ring imparts a unique reactivity profile to this molecule, making it a valuable intermediate in medicinal chemistry, agrochemical research, and materials science. The bromo-substituent serves as a versatile handle for cross-coupling reactions, enabling the facile introduction of molecular complexity. The nitrile group can be elaborated into various nitrogen-containing functional groups or serve as a key pharmacophoric element. The ethyl group, in turn, can influence the molecule's steric and electronic properties, which can be crucial for modulating its interaction with biological targets or for fine-tuning the physical properties of materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and potential applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties and Molecular Structure

This compound is characterized by the molecular formula C₉H₈BrN and a molecular weight of approximately 210.07 g/mol [1][2][3]. Its IUPAC name is this compound, and it is registered under the CAS number 744200-38-2[1][3].

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | PubChem[1] |

| Molecular Weight | 210.07 g/mol | PubChem[1], Sigma-Aldrich[2] |

| CAS Number | 744200-38-2 | PubChem[1], BLD Pharm[3] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C#N | PubChem[1] |

| InChI | InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | PubChem[1] |

| XLogP3-AA | 3.1 | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Molecular Structure Visualization

The molecular structure of this compound, consisting of a benzene ring substituted with a bromine atom at position 4, an ethyl group at position 2, and a nitrile group at position 1, is depicted below.

Caption: 2D molecular structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Bromination of 2-Ethylaniline: To a solution of 2-ethylaniline in a suitable solvent (e.g., acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature to selectively introduce a bromine atom at the para-position, yielding 4-bromo-2-ethylaniline.

-

Diazotization: The resulting 4-bromo-2-ethylaniline is then dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is subsequently added to a solution of copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group with a nitrile group, affording the final product, this compound. The product can then be purified by standard techniques such as column chromatography.

The reactivity of this compound is primarily dictated by its three functional groups. The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to an amine.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The nitrile carbon would appear in the downfield region (around δ 115-125 ppm), while the aromatic carbons would resonate in the range of δ 120-150 ppm. The carbons of the ethyl group would be found in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also show characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=C stretching vibrations of the benzene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and other fragments. The exact mass would be approximately 208.9840 Da[1].

Applications in Research and Development

Substituted benzonitriles are valuable scaffolds in drug discovery and materials science. While specific applications of this compound are not extensively documented, its structural motifs suggest its potential utility in several areas.

Potential as a Pharmaceutical Intermediate

The 4-bromo-benzonitrile core is present in various biologically active molecules. The bromine atom allows for the facile introduction of diverse chemical groups through cross-coupling reactions, a common strategy in the optimization of lead compounds in drug discovery programs. For instance, related bromo-benzonitrile derivatives have been investigated as intermediates in the synthesis of kinase inhibitors and agents targeting the central nervous system. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological properties of a molecule.

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound could serve as a key intermediate in the development of novel agrochemicals. The bromo-benzonitrile scaffold is a component of some modern insecticides and herbicides. The ability to functionalize the molecule at the bromine position allows for the synthesis of a library of compounds for screening and optimization of pesticidal or herbicidal activity.

Building Block in Materials Science

Aromatic nitriles are also employed in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). The rigid aromatic core and the polar nitrile group can contribute to desirable electronic and photophysical properties. The bromo- and ethyl-substituents provide handles for further chemical modification to fine-tune the material's properties for specific applications.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique combination of a reactive bromine atom, a modifiable nitrile group, and an alkyl substituent on an aromatic ring makes it an attractive starting material for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is emerging, its structural relationship to well-studied bromo-benzonitriles provides a strong basis for its application in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials. As the demand for sophisticated chemical building blocks continues to grow, the importance of compounds like this compound in enabling innovation is set to increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Spectroscopic Guide to 4-Bromo-2-ethylbenzonitrile: In-Depth Analysis and Methodologies

This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-ethylbenzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind spectral interpretation and outlines the rigorous experimental protocols necessary for obtaining high-quality, reliable results.

Introduction: The Structural Significance of this compound

This compound (C₉H₈BrN) is an aromatic compound featuring a strategically substituted benzene ring.[1] The presence of a nitrile group, a bromine atom, and an ethyl group makes it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for its effective utilization, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed examination of its spectral signature, offering insights into the molecule's electronic and structural properties.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra, the following data is predicted using validated computational models, which provide a reliable estimation of the chemical shifts and coupling patterns.[2][3][4]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for the aromatic and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.68 | d | 1.8 |

| H3 | 7.55 | dd | 8.2, 1.8 |

| H6 | 7.49 | d | 8.2 |

| -CH₂- (C9) | 2.85 | q | 7.6 |

| -CH₃ (C10) | 1.29 | t | 7.6 |

Interpretation:

-

Aromatic Region (7.4-7.7 ppm): The three protons on the benzene ring appear as distinct signals due to their unique electronic environments. H5 is predicted to be the most downfield, appearing as a doublet due to coupling with H3. H3 is expected to be a doublet of doublets, coupling to both H5 and H6. H6 is predicted to be a doublet, coupling with H3.

-

Aliphatic Region (1.2-2.9 ppm): The ethyl group gives rise to a quartet for the methylene (-CH₂-) protons at approximately 2.85 ppm, resulting from coupling with the three adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet at around 1.29 ppm, due to coupling with the two methylene protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted broadband proton-decoupled ¹³C NMR spectrum in CDCl₃ shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C1 | 149.8 |

| C4 | 135.9 |

| C5 | 134.1 |

| C3 | 125.1 |

| C2 | 122.9 |

| C7 (-CN) | 117.8 |

| C6 | 113.2 |

| C9 (-CH₂-) | 29.1 |

| C10 (-CH₃) | 14.8 |

Interpretation:

-

Aromatic and Nitrile Region (110-150 ppm): The six aromatic carbons and the nitrile carbon resonate in this region. The carbon attached to the electron-withdrawing nitrile group (C1) is expected to be significantly downfield. The carbon bearing the bromine atom (C4) is also deshielded. The nitrile carbon (C7) typically appears in this region.

-

Aliphatic Region (10-30 ppm): The two carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon (C9) being more downfield than the methyl carbon (C10).

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2230 - 2210 | Strong, Sharp |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium |

| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium-Weak |

| C-Br Stretch | ~600 - 500 | Strong |

Interpretation:

-

Nitrile (C≡N) Stretch: The most diagnostic peak in the IR spectrum is the strong and sharp absorption band for the nitrile group, which is expected in the 2230-2210 cm⁻¹ region.[3][4][5] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[4][5]

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are expected just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, with a molecular formula of C₉H₈BrN, the monoisotopic mass is 208.9840 Da.[1]

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion Peak (M⁺˙): Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks of almost equal intensity at m/z 209 and 211.[6][7]

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical (-CH₃): A common fragmentation for ethyl-substituted aromatics is the loss of a methyl radical to form a stable benzylic cation. This would result in fragment ions at m/z 194 and 196.

-

Loss of a Bromine Atom (-Br): Cleavage of the C-Br bond would lead to a fragment ion at m/z 130.

-

Loss of HCN: The nitrile group can be lost as hydrogen cyanide, leading to a fragment ion.

-

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. The solvent should contain a reference standard, such as tetramethylsilane (TMS).

-

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

-

Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the chemical shift scale to the TMS signal (0.00 ppm).

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Step-by-Step Methodology:

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is essential to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself. [8][9]2. Sample Application: Place a small amount of solid this compound directly onto the ATR crystal, ensuring good contact.

-

Apply Pressure: Use the pressure arm to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.

-

Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron Ionization - Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, this is often done via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). [10][11][12]This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Conclusion

The comprehensive spectral analysis of this compound, combining predicted NMR data with expected IR and MS characteristics, provides a robust foundation for its structural confirmation and quality control. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of accurate and reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences. By understanding the principles behind the spectral features and adhering to rigorous analytical methodologies, researchers can confidently utilize this important synthetic intermediate in their work.

References

-

NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23023145, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromo-2-methylbenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Toluene, the Xylenes, and the Ethylbenzenes. Journal of the Chemical Society, 1950, 355-361.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.

- Smith, B. C. (1999).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor Suite. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Kwiecień, A., & Szultka-Młyńska, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 618. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. CASPRE [caspre.ca]

- 6. PROSPRE [prospre.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. mt.com [mt.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Bromo-2-ethylbenzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-ethylbenzonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic applications, including pharmaceutical development. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification, and formulation, this document details the theoretical underpinnings and practical methodologies for its precise measurement.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis and drug development, the solubility of a compound is a cornerstone physical property.[1] For a substance like this compound, understanding its behavior in various organic solvents is paramount. It dictates the choice of reaction media, influences crystallization and purification strategies, and is a key determinant of bioavailability in formulated products.[1] Low solubility can lead to unpredictable results in research and increased development costs.[2] This guide provides researchers and scientists with the necessary tools to accurately characterize the solubility of this compound.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, one must first consider its molecular structure and inherent physical properties.

-

Molecular Formula: C₉H₈BrN[3]

-

Molecular Weight: 210.07 g/mol [3]

-

Structure: The molecule consists of a benzene ring substituted with a bromo group, an ethyl group, and a nitrile group (C≡N).

The key to its solubility lies in the balance of polar and non-polar characteristics. The benzene ring and the ethyl group are non-polar, favoring dissolution in non-polar solvents. Conversely, the nitrile group is highly polar, and the bromo group adds to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system. The fundamental principle of "like dissolves like" is the guiding rule, meaning polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[4][5][6][7][8]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound can be predicted by assessing the polarity of the solvent.[6] Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. While the nitrile group of this compound can act as a hydrogen bond acceptor, the overall molecule is not a strong hydrogen bond donor. Solubility in these solvents is expected to be moderate.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds, preventing them from being hydrogen bond donors.[9] They are effective at dissolving polar molecules with large non-polar regions. It is anticipated that this compound will exhibit good to excellent solubility in this class of solvents due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker London dispersion forces.[6] The non-polar benzene ring and ethyl group will promote solubility in these solvents, though the polar nitrile group may limit it.

The following diagram illustrates the logical relationship between the compound's structure, solvent properties, and expected solubility.

Caption: Predicted solubility based on molecular and solvent properties.

Experimental Protocol: The Saturation Shake-Flask Method

The most reliable and widely used method for determining equilibrium solubility is the saturation shake-flask method.[10] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh an excess amount of this compound into a series of glass vials or flasks. An excess is critical to ensure that equilibrium is established with the solid phase.[11]

-

Add a precise volume of the selected organic solvent to each vial.

-

Include a magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stir plate, ideally in an incubator set to a standard temperature (e.g., 25 °C or 37 °C).[11][12]

-

Agitate the mixtures for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase) without disturbing the solid material.

-

It is imperative to separate the dissolved solute from the undissolved solid. This is best achieved by filtering the aliquot through a syringe filter (e.g., 0.22 µm PVDF filter) or by high-speed centrifugation.[2][11][13]

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the clear filtrate or centrifugate is then determined using a suitable analytical method.

-

UV-Visible Spectroscopy: This technique is rapid and effective if the compound has a chromophore that absorbs in the UV-Vis range.[14] A calibration curve must be prepared by measuring the absorbance of a series of standard solutions of known concentrations.[2][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and often more sensitive method, particularly for complex mixtures.[1][15] As with UV-Vis, a calibration curve is required to accurately quantify the concentration.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL, g/100mL, or mol/L.

-

The report should specify the solvent, the temperature of the experiment, and the analytical method used.[10]

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. A well-structured table is essential for this purpose.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | 5.1 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value | |

| Polar Protic | Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | 2.4 | Experimental Value | Calculated Value |

| Hexane | 0.1 | Experimental Value | Calculated Value | |

| Diethyl Ether | 2.8 | Experimental Value | Calculated Value |

Safety Considerations

As with any chemical handling, appropriate safety measures must be observed. While specific toxicological data for this compound is limited, related brominated aromatic compounds are often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

-

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[16]

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its structural features and the characteristics of the solvent. While theoretical principles provide a strong predictive foundation, rigorous experimental determination via methods like the shake-flask protocol is essential for obtaining accurate, reliable data. This guide equips researchers with the necessary knowledge and procedures to confidently assess the solubility of this compound, facilitating more efficient and predictable outcomes in synthesis, purification, and formulation development.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- MSDS of 4-Bromo-2-methylbenzonitrile. (2012, December 12).

- This compound | C9H8BrN | CID 23023145 - PubChem - NIH. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet - ChemicalBook. (2025, November 8).

- 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem. (n.d.).

- Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5) - Cheméo. (n.d.).

- 4-Bromo-2-methylbenzonitrile CAS#: 67832-11-5 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet - Cayman Chemical. (2025, September 29).

- 4-Bromobenzonitrile | 623-00-7 - ChemicalBook. (2025, September 25).

- 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 - ChemicalBook. (2025, December 31).

- How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025, December 17).

- Dependence of solute solubility parameters on solvent polarity - PubMed. (n.d.).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

- Solubility factors when choosing a solvent - Labclinics. (2020, November 16).

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals - ResearchGate. (2025, September 20).

- The effect of polarity on solubility - datapdf.com. (n.d.).

- 4-Bromo-3-ethylbenzonitrile | C9H8BrN | CID 22057730 - PubChem - NIH. (n.d.).

- (PDF) Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility - ResearchGate. (2025, August 5).

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - Bentham Open Archives. (2011, November 4).

- Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances - OUCI. (n.d.).

- Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug - PMC - NIH. (2022, July 30).

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. enamine.net [enamine.net]

- 3. This compound | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. datapdf.com [datapdf.com]

- 9. Solubility factors when choosing a solvent [labclinics.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. capotchem.cn [capotchem.cn]

- 17. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2-ethylbenzonitrile: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, substituted benzonitriles are a cornerstone, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Bromo-2-ethylbenzonitrile, with its distinct substitution pattern, represents a molecule of significant interest for researchers and drug development professionals. The presence of a bromine atom, an ethyl group, and a nitrile function on the aromatic ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and development. While the specific historical account of its discovery is not extensively documented in publicly available literature, its importance can be inferred from the vast applications of structurally related compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and synthesis. The key properties of this compound are summarized in the table below, based on available data.[2]

| Property | Value | Source |

| CAS Number | 744200-38-2 | PubChem[2] |

| Molecular Formula | C₉H₈BrN | PubChem[2] |

| Molecular Weight | 210.07 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C#N | PubChem[2] |

| Appearance | Not specified, likely a solid or liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Expected to be soluble in common organic solvents | General chemical principles |

A Plausible Synthetic Pathway: The Sandmeyer Reaction

While a specific, documented synthesis for this compound is not readily found in the literature, a highly plausible and efficient route can be proposed based on well-established organic chemistry principles. The Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts, stands out as the most logical approach.[3][4] This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[3] The proposed synthesis of this compound would commence with the readily available starting material, 2-ethylaniline.[5][6]

The overall transformation involves two key stages:

-

Diazotization: The conversion of the primary aromatic amine (2-ethylaniline) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[7]

-

Sandmeyer Reaction: The treatment of the in situ generated diazonium salt with copper(I) bromide, which facilitates the replacement of the diazonium group with a bromide atom.[7][8]

Caption: Proposed synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Sandmeyer reaction.[7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-Ethylaniline

-

Concentrated Hydrobromic Acid (48% HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Deionized Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Ice

Procedure:

Part 1: Diazotization of 2-Ethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethylaniline (e.g., 0.1 mol) to a solution of concentrated hydrobromic acid (e.g., 0.3 mol) in water.

-

Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.11 mol in a minimal amount of water) dropwise from the dropping funnel into the stirred aniline solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Part 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (e.g., 0.12 mol) in concentrated hydrobromic acid (e.g., 0.15 mol).

-

Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

The reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Validation

The successful synthesis and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, confirming the presence and positions of the ethyl group, the bromine atom, and the nitrile group on the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further corroborating its structure. The presence of bromine would be indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Potential Applications and Research Significance

The strategic placement of the bromo, ethyl, and nitrile functionalities on the benzonitrile scaffold makes this compound a valuable building block in several areas of chemical research and development.

In Pharmaceutical Drug Discovery

Substituted benzonitriles are prevalent in medicinal chemistry, often acting as key pharmacophores or versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10]

-

Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors used in cancer therapy. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the ethyl group and the metabolic stability of the nitrile group make this scaffold attractive for the development of CNS-active compounds.

-

Aromatase Inhibitors: Several non-steroidal aromatase inhibitors, used in the treatment of estrogen-dependent cancers, are based on a substituted benzonitrile core.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CAS 578-54-1: 2-Ethylaniline | CymitQuimica [cymitquimica.com]

- 6. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of 4-Bromo-2-ethylbenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and materials. 4-Bromo-2-ethylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of significant untapped potential. While direct literature on this specific molecule is emerging, a comprehensive analysis of its structural analogs provides a robust framework for predicting its reactivity and exploring its applications. This guide offers an in-depth exploration of the potential research areas for this compound, grounded in the established chemistry of its congeners and fundamental principles of organic synthesis.

Physicochemical Properties and Synthesis Strategy

This compound (C₉H₈BrN) is a bifunctional aromatic compound featuring a bromine atom and a nitrile group, both of which serve as versatile handles for chemical modification. The ethyl group at the ortho position to the nitrile introduces steric and electronic effects that can be exploited to fine-tune the molecule's properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | - |

| Molecular Weight | 210.07 g/mol | - |

| IUPAC Name | This compound | - |

| SMILES | CCC1=C(C=CC(=C1)Br)C#N | - |

A plausible and efficient synthetic route to this compound commences with the commercially available 2-ethylaniline. The synthesis would proceed through the protection of the amine, followed by bromination and a subsequent Sandmeyer reaction to introduce the nitrile functionality.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[1][2]

-

Diazotization: Dissolve 4-bromo-2-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes in the cold.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and toluene.

-

Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The Aryl Bromide Moiety: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The versatility of this moiety opens up vast avenues for creating diverse molecular architectures.

Potential Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical compounds.[5][6]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [3] |

| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ | K₂CO₃ | DMF | 98 | [7] |

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are valuable intermediates in the preparation of complex molecules and materials for organic electronics.[8][9]

-

Reaction Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an amine base (e.g., triethylamine, 2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (40-70 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure and partition the residue between an organic solvent and water. Wash, dry, and concentrate the organic layer. Purify the crude product by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl amines, which are common motifs in pharmaceuticals.[10][11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., NaOtBu or LHMDS).

-

Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-120 °C for the required time.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

The Nitrile Group: A Versatile Functional Handle

The cyano group of this compound is a versatile functional group that can be transformed into other valuable moieties, such as primary amines and carboxylic acids.

Transformations of the Nitrile Group

Caption: Key transformations of the nitrile group.

Reduction to Benzylamines

The reduction of the nitrile group to a primary amine provides access to benzylamine derivatives, which are important pharmacophores. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice in laboratory settings.[12][13]

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in a fume hood under an inert atmosphere.

-

Reaction Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Purification: Filter the resulting solids and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the product as required.

Hydrolysis to Benzoic Acids

Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding benzoic acid derivative. These carboxylic acids are valuable intermediates for further functionalization, such as amide bond formation.

Potential Applications in Drug Discovery and Materials Science

The diverse chemical transformations possible with this compound make it a highly attractive scaffold for the development of novel molecules with a wide range of potential applications.

Kinase Inhibitors

The benzonitrile moiety is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and other diseases.[14][15] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Table 3: Examples of Benzonitrile-Containing Kinase Inhibitors

| Compound Class | Kinase Target | Significance | Reference |

| (Benzothiazole-2-yl) acetonitrile derivatives | JNK3 | Potential for treating neurodegenerative diseases | [16] |

| Benzonaphthyridinone derivatives | BTK | Irreversible inhibitors for B-cell malignancies | [17] |

CNS Agents

The structural motifs accessible from this compound are also relevant in the development of agents targeting the central nervous system (CNS). The ability to modulate lipophilicity and introduce various polar groups is crucial for optimizing blood-brain barrier penetration and target engagement.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives have gained significant attention as building blocks for materials used in OLEDs.[18][19][20] The electron-withdrawing nature of the nitrile group, combined with the ability to create extended π-conjugated systems through cross-coupling reactions, allows for the tuning of the electronic and photophysical properties of these materials. Derivatives of this compound could be explored as hosts or emitters in thermally activated delayed fluorescence (TADF) OLEDs.

Conclusion

This compound is a promising and versatile building block with significant potential for a wide range of research applications. The strategic combination of a reactive aryl bromide and a transformable nitrile group provides a powerful platform for the synthesis of complex molecular architectures. By leveraging established synthetic methodologies, researchers in drug discovery and materials science can unlock the potential of this scaffold to develop novel kinase inhibitors, CNS agents, and advanced organic electronic materials. This guide provides a foundational roadmap for initiating research programs centered on this high-potential molecule.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Role of 4-Bromo-2-methylbenzonitrile in Modern Chemical Synthesis. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 4-Bromo-2-methylbenzonitrile. Retrieved from [Link]

- Maggiore, A., et al. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

-

PubMed. (n.d.). Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. Retrieved from [Link]

-

FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

R Discovery. (2025, January 1). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

-

Reddit. (2025, October 11). How to prepare 4-(2-Bromoethyl)aniline... Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubMed. (2017, September 8). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-2-ethylaniline hydrochloride. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-Bromo-2-ethylbenzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Abstract: 4-Bromo-2-ethylbenzonitrile is a substituted aromatic nitrile that serves as a highly versatile intermediate in the synthesis of complex organic molecules. Its unique trifunctional nature—featuring a reactive bromine atom for cross-coupling, a versatile nitrile group, and an ethyl substituent for modulating steric and electronic properties—makes it a valuable building block for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic protocol, key reactive pathways, and its strategic applications, with a focus on providing actionable insights for laboratory and development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is based on a benzene ring substituted with bromo, ethyl, and cyano groups at positions 4, 2, and 1, respectively. This substitution pattern provides a unique combination of reactivity and physical properties.

Nomenclature and Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 744200-38-2[1][2] |

| Molecular Formula | C₉H₈BrN[1][2] |

| Molecular Weight | 210.07 g/mol [1][2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)C#N[1] |

| InChIKey | AUVHFKHIXUZCKD-UHFFFAOYSA-N[1] |

| MDL Number | MFCD18826345[2] |

Computed Physicochemical Data

The following table summarizes key computed properties, which are essential for predicting the compound's behavior in various solvent systems and its potential as a drug candidate fragment.

| Property | Value | Source |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

Storage and Handling: Store in a cool, dry, and well-ventilated area. The compound should be kept in a tightly sealed container to prevent moisture ingress.[2]

Synthesis and Manufacturing Insights

While various synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzonitriles involves the Sandmeyer reaction, which transforms an aryl amine into a nitrile via a diazonium salt intermediate. This method is highly valued for its reliability and tolerance of various functional groups.

Representative Synthetic Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from the readily available starting material, 3-bromo-5-ethylaniline.

Causality Behind Experimental Choices:

-